molecular formula C9H10FNO B8327880 1-(3-Fluoro-2-(methylamino)phenyl)ethanone

1-(3-Fluoro-2-(methylamino)phenyl)ethanone

Cat. No.: B8327880
M. Wt: 167.18 g/mol
InChI Key: BCDMCRZKESCBCU-UHFFFAOYSA-N
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Description

3’-Fluoro-2’-(methylamino)acetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a fluorine atom at the 3’ position and a methylamino group at the 2’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2’-(methylamino)acetophenone can be achieved through several synthetic routes. One common method involves the reaction of 3’-fluoroacetophenone with methylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3’-Fluoro-2’-(methylamino)acetophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2’-(methylamino)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acetophenone derivatives.

Scientific Research Applications

3’-Fluoro-2’-(methylamino)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’-(methylamino)acetophenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3’-Fluoroacetophenone: Lacks the methylamino group, making it less versatile in certain reactions.

    2’-(Methylamino)acetophenone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3’-Chloro-2’-(methylamino)acetophenone: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties.

Uniqueness

3’-Fluoro-2’-(methylamino)acetophenone is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the methylamino group can influence its biological activity and solubility .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[3-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)7-4-3-5-8(10)9(7)11-2/h3-5,11H,1-2H3

InChI Key

BCDMCRZKESCBCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2',3'-difluoroacetophenone (30 g), methylamine (33% w/w solution in industrial methylated spirit, 46.5 ml), industrial methylated spirit (20 ml) and copper powder (1 g) was stirred in a sealed pressure vessel overnight at 100°. The reaction mixture was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×30 ml). A solution of sodium sulphide nonahydrate (3.7 g) in water (39 ml) was added and the mixture heated at 50° for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (50 ml). The combined filtrate and washing were evaporated to give an oil which was stirred with hydrochloric acid (5M, 120 ml) for 90 minutes. The mixture was neutralised with aqueous sodium hydroxide (5M, 120 ml) and then extracted with dichloromethane (2×150 ml, then 100 ml). The combined extracts were washed with aqueous sodium chloride (6M, 50 ml), dried over magnesium sulphate and evaporated to dryness. The residue was purified by flash chromatography on a silica gel column eluted with dichloromethane:methanol (19:1) to give the novel compound 3'-fluoro-2'-(methylamino)acetophenone, m.p. 26°-28°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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